molecular formula C12H14O4 B8404917 (2-Acetylphenoxy)butanoic acid

(2-Acetylphenoxy)butanoic acid

Cat. No.: B8404917
M. Wt: 222.24 g/mol
InChI Key: COYYOMXYLXFEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Acetylphenoxy)butanoic acid is a high-purity chemical compound offered as a reference standard for research and development purposes. This molecule features a butanoic acid chain linked to a 2-acetylphenoxy group, making it a subject of interest in various scientific fields. Researchers value this compound for its potential applications in organic synthesis, where it can serve as a key intermediate or building block for more complex molecules. The carboxylic acid functional group is highly versatile and can undergo reactions such as esterification and amidation to create novel derivatives for screening and development . Furthermore, compounds with similar structures have been investigated for their biological activity and potential as modulators of biochemical pathways. The acetylphenoxy moiety may contribute to specific interactions within biological systems, which can be valuable in pharmacological and metabolic studies . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. All necessary quality control procedures are applied to ensure batch-to-batch consistency and reliability for your experimental work.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-(2-acetylphenoxy)butanoic acid

InChI

InChI=1S/C12H14O4/c1-3-10(12(14)15)16-11-7-5-4-6-9(11)8(2)13/h4-7,10H,3H2,1-2H3,(H,14,15)

InChI Key

COYYOMXYLXFEHS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC=C1C(=O)C

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of 2 Acetylphenoxy Butanoic Acid

Chemical Synthesis Methodologies for (2-Acetylphenoxy)butanoic Acid

The synthesis of this compound typically involves the formation of the core structure followed by the deprotection of the carboxylic acid group. Ester hydrolysis is a common and effective final step in this process.

The production of this compound can be efficiently achieved through the hydrolysis of its corresponding ester precursor, such as ethyl (2-acetylphenoxy)butanoate. This transformation can be catalyzed by either an acid or a base. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis (Saponification): In this widely used method, the ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous-organic solvent system. masterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the ethoxide leaving group and forming the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the desired this compound. This process is irreversible and typically goes to completion. libretexts.orgmasterorganicchemistry.com

Acid-Catalyzed Hydrolysis: Alternatively, the ester can be heated in the presence of water and a strong acid catalyst, like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.com The mechanism begins with the protonation of the ester's carbonyl oxygen, which enhances its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, an alcohol molecule is eliminated, and deprotonation of the resulting species yields the final carboxylic acid product. masterorganicchemistry.com Unlike saponification, acid-catalyzed hydrolysis is a reversible equilibrium process. libretexts.orgmasterorganicchemistry.com To drive the reaction toward the product, a large excess of water is typically used. libretexts.org

Optimizing the reaction conditions for the hydrolysis of the ester precursor is crucial for maximizing the yield and purity of this compound. Several parameters can be systematically adjusted.

Key factors influencing the reaction include temperature, catalyst concentration, solvent system, and reaction time. For base-catalyzed hydrolysis, increasing the concentration of the hydroxide source can accelerate the reaction rate, but may also promote side reactions if other sensitive functional groups are present. For acid-catalyzed hydrolysis, the equilibrium can be shifted to favor the product by removing the alcohol byproduct as it forms. masterorganicchemistry.com The choice of solvent must ensure the solubility of both the ester starting material and the hydrolysis reagent (e.g., using a co-solvent like tetrahydrofuran (B95107) (THF) with aqueous NaOH). masterorganicchemistry.com

Below is a table illustrating theoretical optimization parameters for the synthesis.

ParameterConditionExpected Effect on Yield/PurityRationale
Catalyst Base (NaOH, KOH)High YieldThe reaction is irreversible, driving it to completion. masterorganicchemistry.com
Acid (H₂SO₄)Variable YieldThe reaction is reversible; requires excess water to maximize product formation. libretexts.org
Temperature Elevated (Reflux)Increased Reaction RateProvides the necessary activation energy for bond cleavage.
Solvent Aqueous/Organic Mix (e.g., H₂O/THF)Improved HomogeneityEnsures solubility of both the nonpolar ester and the polar reagent. masterorganicchemistry.com
Reaction Time Monitored (e.g., by TLC)Optimized YieldAllows the reaction to proceed to completion without significant degradation of the product.

Functionalization of this compound for Bioconjugation

Bioconjugation is the process of linking molecules, where at least one component is a biomolecule such as a protein or antibody. sigmaaldrich.com The bifunctional nature of this compound makes it an effective linker molecule, particularly in the construction of antibody-drug conjugates (ADCs). nih.govmedchemexpress.com Its two distinct functional groups—the ketone and the carboxylic acid—allow for sequential and specific attachment to both a therapeutic payload and a biomolecule.

The acetyl group's ketone functionality is a key site for attaching therapeutic payloads. This is commonly achieved through the formation of a hydrazone linkage. The ketone reacts with a hydrazide-modified payload molecule under mildly acidic conditions to form a hydrazone bond.

This specific linkage is valuable in drug delivery systems because it is relatively stable at the physiological pH of blood (around 7.4) but is susceptible to hydrolysis in the more acidic environments found within cellular compartments like endosomes and lysosomes (pH 4.5-6.5). This pH-dependent cleavage allows for the targeted release of the payload inside the target cells, minimizing systemic exposure. The compound 4-(4-acetylphenoxy)butanoic acid (AcBut), a structural isomer of the title compound, is a well-documented linker that utilizes this chemistry to connect calicheamicin (B1180863) derivatives to antibodies in approved ADCs. nih.gov

While hydrazone formation is a primary strategy, the carboxylic acid moiety of this compound offers a versatile handle for alternative conjugation chemistries. This group is most often used to attach the linker-payload complex to a biomolecule, such as an antibody.

The carboxylic acid can be "activated" to make it more reactive toward nucleophiles, such as the amine groups found in the side chains of lysine (B10760008) residues on proteins. nih.gov Common activation methods include conversion to an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with lysine's primary amine to form a stable amide bond, securely tethering the linker and its attached payload to the antibody.

Other potential chemistries involving the carboxylic acid group include:

Amide Bond Formation: Direct coupling with amines using carbodiimide (B86325) reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Ester Bond Formation: Reaction with alcohols, although the resulting ester bond is generally less stable in vivo than an amide bond.

These alternative strategies allow for flexibility in designing bioconjugates, accommodating different types of biomolecules and payloads. sigmaaldrich.com

Spectroscopic Verification of Synthetic Purity and Structural Integrity of this compound (excluding basic identification data)

Confirming the chemical structure and assessing the purity of synthesized this compound is accomplished using various spectroscopic techniques. These methods provide detailed information about the molecule's functional groups and atomic connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule. For this compound, the spectrum is expected to show distinct absorption bands. A very broad peak between 2500–3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer. researchgate.net Two sharp, strong peaks are expected in the carbonyl region: one around 1700-1720 cm⁻¹ for the C=O stretch of the carboxylic acid, and another near 1675-1685 cm⁻¹ for the C=O stretch of the aromatic ketone. researchgate.net Additional peaks corresponding to C-H bonds, the aromatic ring, and the C-O-C ether linkage would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides the most definitive structural information.

¹H-NMR: The proton NMR spectrum would confirm the arrangement of hydrogen atoms. Key signals would include a singlet for the methyl protons of the acetyl group (CH₃), multiplets for the methylene (B1212753) protons of the butanoic acid chain (-CH₂-CH₂-CH₂-), distinct signals for the protons on the substituted aromatic ring, and a broad singlet at a downfield chemical shift (>10 ppm) for the acidic proton of the carboxylic acid group.

¹³C-NMR: The carbon NMR spectrum would verify the presence of all carbon atoms in their unique chemical environments. Two signals in the downfield region (~165-200 ppm) would correspond to the two carbonyl carbons (one for the ketone and one for the carboxylic acid). mdpi.com Other expected signals include those for the aromatic carbons, the carbons of the butanoic acid chain, and the methyl carbon of the acetyl group.

The combination of these spectroscopic methods allows for unambiguous confirmation of the structural integrity of this compound and provides a reliable assessment of its purity post-synthesis.

Molecular Mechanism of 2 Acetylphenoxy Butanoic Acid Linker Cleavage

Acid-Mediated Hydrolysis of (2-Acetylphenoxy)butanoic Acid-Derived Hydrazone Linkers

Hydrazone linkers derived from this compound are designed to be pH-sensitive, remaining stable at the physiological pH of blood (~7.4) but undergoing rapid hydrolysis under the acidic conditions found within tumor cells. nih.gov This chemical trigger allows for the controlled release of the cytotoxic agent following internalization of the ADC into the target cancer cell. The 4-(4-acetylphenoxy)butanoic acid (AcBut) component allows for conjugation to the antibody, typically through an amide bond with a lysine (B10760008) residue, and forms the acid-labile acylhydrazone bond with the payload. nih.gov

The hydrolysis of the hydrazone bond is an acid-catalyzed process. nih.gov The mechanism begins with the protonation of the imine nitrogen atom of the hydrazone linkage. nih.govrsc.org This initial protonation makes the imine carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. nih.govnih.gov This attack forms a tetrahedral intermediate which subsequently collapses, cleaving the carbon-nitrogen bond and releasing the payload, typically as a hydrazide derivative, along with the ketone form of the linker. zapjournals.comresearchgate.net

Kinetic studies have demonstrated the distinct pH-dependent stability profile of these linkers. The rate of hydrolysis is significantly accelerated at lower pH values. Acyl hydrazones, such as those derived from this compound, are particularly noteworthy. They exhibit greater resistance to hydrolysis at neutral pH compared to alkylhydrazones but are more labile at an acidic pH of 5. nih.gov This characteristic is crucial for ADC efficacy, minimizing premature drug release in circulation while ensuring rapid payload deployment inside the cell. One study highlighted that the specific acyl hydrazone linker formed from 4-(4-acetylphenoxy)butanoic acid demonstrated exceptional pH selectivity. The resulting conjugate was highly stable, with only 6% hydrolysis observed after 24 hours at pH 7.4. In stark contrast, it released 97% of its payload over the same period at pH 4.5, a pH level characteristic of the lysosomal environment. nih.gov

Hydrolysis Kinetics of Hydrazone Linkers at Varying pH
Hydrazone TypeHalf-life at pH 7.0/7.4Half-life at pH 5.0/4.5Reference
Acyl hydrazone> 2.0 hoursAs short as 2.4 min nih.gov
Acyl hydrazone (from AcBut)High stability (6% hydrolysis in 24h)Rapid release (97% release in 24h) nih.gov
Hydrazone (general)183 hours4.4 hours

The biological trigger for the cleavage of this compound-derived linkers is the natural process of receptor-mediated endocytosis. nih.gov Once an ADC binds to its target antigen on a cancer cell, the entire complex is internalized into the cell and trafficked through endosomes and subsequently to lysosomes. nih.govbroadpharm.com These intracellular organelles maintain acidic environments, with the pH dropping to approximately 5.5-6.2 in endosomes and further to 4.5-5.0 in lysosomes. creativebiomart.netrsc.org

This acidic milieu is the ideal environment to initiate the acid-catalyzed hydrolysis of the hydrazone bond. creative-biolabs.com The linker remains largely intact in the bloodstream (pH ~7.4), preventing systemic toxicity from premature payload release. However, upon reaching the lysosomal compartment, the significant drop in pH triggers rapid cleavage of the hydrazone, liberating the cytotoxic payload precisely where it is intended to act. nih.gov This targeted release mechanism is a cornerstone of the therapeutic strategy for ADCs employing this linker technology.

Intracellular Payload Release Dynamics from this compound Conjugates

Following the internalization of the ADC and its trafficking to the lysosome, the acidic environment facilitates the cleavage of the this compound linker, releasing the payload. nih.govsemanticscholar.org In the case of gemtuzumab ozogamicin (B1678132) and inotuzumab ozogamicin, the payload is a calicheamicin (B1180863) derivative. The release of this potent DNA-damaging agent within the lysosome is the critical activation step. nih.gov

Studies investigating the dynamics of ADC activity have shown a direct correlation between the intracellular concentration of the released payload and the resulting cytotoxicity. nih.govresearchgate.net The efficiency and rate of linker cleavage directly impact the amount of free drug that becomes available within the cell to exert its therapeutic effect. semanticscholar.orgsemanticscholar.org For ADCs utilizing the this compound linker, the payload release is confined to the lysosomal compartment. The released calicheamicin prodrug then requires a second activation step—the reduction of a disulfide bond by intracellular glutathione (B108866)—to become fully active and induce cell death. creative-biolabs.com This two-step release mechanism, initiated by the acid-labile hydrazone cleavage, ensures that the payload's activity is unleashed only after the ADC has been successfully delivered into the target cell's lysosome. nih.govcreative-biolabs.com

Comparative Analysis of this compound Cleavage Efficiency with Other Cleavable Linker Chemistries

The this compound-derived hydrazone linker is one of several cleavable linker strategies employed in ADC design. Its performance is often compared against other major classes, such as enzyme-cleavable peptide linkers and reduction-sensitive disulfide linkers. broadpharm.com

Peptide Linkers: These linkers, commonly using dipeptide sequences like valine-citrulline (Val-Cit) or phenylalanine-lysine, are designed to be substrates for lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells. broadpharm.comdntb.gov.ua In some comparative studies, ADCs with dipeptide linkers have demonstrated greater selectivity and potency than those with acid-cleavable hydrazone linkers. cam.ac.uk Peptide linkers rely on enzymatic activity for cleavage, which can be a highly specific release mechanism. nih.gov

Disulfide Linkers: This class of linkers exploits the significant difference in reducing potential between the extracellular environment and the intracellular cytoplasm. nih.gov The concentration of glutathione, a key reducing agent, is much higher inside cells (1-10 mmol/L) than in the plasma (2-20 µmol/L). This gradient allows for the selective cleavage of the disulfide bond and payload release upon internalization. researchgate.net While disulfide linkers generally offer greater plasma stability than some hydrazones, premature cleavage can still occur. researchgate.net

The this compound linker, as used in inotuzumab ozogamicin, has demonstrated good stability in human plasma, with a low hydrolysis rate of 1.5–2% per day. nih.govcam.ac.uk However, the stability of hydrazone linkers as a class has been shown to be more variable compared to other cleavable linkers, which has somewhat limited their broader application. cam.ac.uk The choice of linker—whether acid-labile, enzyme-cleavable, or reduction-sensitive—is a critical design parameter that depends on the specific antibody, payload, and target antigen to optimize the therapeutic window of the ADC. adcreview.com

Comparison of Common Cleavable Linker Chemistries
Linker TypeCleavage MechanismIntracellular TriggerExampleKey AdvantagePotential Limitation
Hydrazone (Acid-Labile)Acid-catalyzed hydrolysisLow pH in endosomes/lysosomesThis compoundExploits a universal biological trigger (low pH)Variable plasma stability; potential for off-target release in acidic microenvironments cam.ac.uknih.gov
Dipeptide (Enzyme-Cleavable)Proteolytic cleavageLysosomal proteases (e.g., Cathepsin B)Valine-Citrulline (Val-Cit)High specificity due to enzyme-substrate recognitionDependent on sufficient protease expression in tumor cells dntb.gov.ua
Disulfide (Reduction-Cleavable)Reduction of disulfide bondHigh intracellular glutathione (GSH) concentrationSPDBGood plasma stability due to low extracellular GSHPremature cleavage by circulating thiols is possible researchgate.net

Impact of 2 Acetylphenoxy Butanoic Acid Linker on Bioconjugate Performance in Research Models

Correlation of (2-Acetylphenoxy)butanoic Acid Linker Stability with Systemic Circulation in Preclinical Models

The stability of the linker is paramount to the safety and efficacy of an ADC, ensuring that the cytotoxic payload remains attached to the antibody while in systemic circulation and is only released at the target site. nih.govcreative-biolabs.com Premature release of the payload can lead to off-target toxicity and a diminished therapeutic effect. creative-biolabs.com Linkers based on phenoxy butanoic acid derivatives, such as the acid-cleavable hydrazone linker formed with 4-(4-acetylphenoxy)butanoic acid, are designed to be stable at physiological pH (around 7.4) in the bloodstream but to cleave in the acidic environment of cellular compartments like endosomes and lysosomes (pH 4.5-6.5). mdpi.comnih.gov

Preclinical studies have demonstrated that linker stability has a considerable impact on the toxicity profile of an ADC. nih.gov More stable linkers release their payload in a more target-specific manner, leading to more specific toxicities, whereas less stable linkers can undergo non-specific cleavage, resulting in a broader toxicity profile. nih.gov For instance, increasing the steric hindrance around a cleavable bond can enhance the stability of the ADC in circulation, with the aim of reducing non-specific toxicities. nih.gov

In vitro plasma stability assays are crucial in preclinical development to assess the propensity for premature drug release. creative-biolabs.comcreative-biolabs.com These assays typically involve incubating the ADC in plasma from different species (e.g., mouse, human) and monitoring the levels of free payload over time. creative-biolabs.comcreative-biolabs.comresearchgate.netnih.gov For example, a study comparing an ortho hydroxy-protected aryl sulfate (B86663) (OHPAS) linker to a valine-citrulline-p-aminobenzyloxycarbonyl (VC-PABC) linker showed the OHPAS linker to be stable in both in vitro mouse and human plasma and in in vivo mouse pharmacokinetic studies, while the VC-PABC linker was relatively unstable in mice due to sensitivity to a specific mouse carboxylesterase. nih.gov While specific data for the this compound linker is not abundant, the principles of acid-labile linkers suggest a design that balances circulatory stability with efficient cleavage at the target site. nih.govnjbio.com

Linker TypeCleavage MechanismRelative Plasma StabilityKey Preclinical Finding
Acid-Cleavable Hydrazone (e.g., from 4-(4-acetylphenoxy)butanoic acid)Hydrolysis in acidic pH (endosomes/lysosomes)High at physiological pH, lower at acidic pHDesigned for selective payload release in the acidic tumor microenvironment or intracellular compartments. mdpi.comnih.gov
DisulfideReduction in high glutathione (B108866) environments (intracellular)Variable; can be improved with steric hindranceLinker stability and payload release can be modulated by altering the steric hindrance around the disulfide bond. nih.govaxispharm.com
Peptide (e.g., Val-Cit)Enzymatic cleavage by proteases (e.g., Cathepsin B)Generally high in plasma, but can be susceptible to certain plasma enzymes in some species. nih.govOffers a defined mechanism of drug release but can exhibit species-specific stability differences in preclinical models. nih.gov
Non-cleavable (e.g., Thioether)Antibody degradation in the lysosomeVery highResults in high plasma stability but may limit the bystander effect due to the release of charged metabolites. nih.govresearchgate.net

Influence on Drug-to-Antibody Ratio (DAR) and Conjugate Homogeneity in Synthetic and Purification Processes

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. mdpi.comnih.gov The DAR significantly impacts the ADC's efficacy, toxicity, and pharmacokinetic properties. mdpi.comnih.gov The conjugation process, which involves the linker, directly influences the resulting DAR and the homogeneity of the ADC preparation. nih.gov

Traditional conjugation methods, such as those targeting lysine (B10760008) or cysteine residues, often result in a heterogeneous mixture of ADCs with varying DARs (e.g., 0, 2, 4, 6, 8). nih.govnih.gov For example, the first approved ADC, Gemtuzumab ozogamicin (B1678132), which utilizes a linker derived from 4-(4-acetylphenoxy)butanoic acid, has an average DAR of 2-3, but nearly half of the antibodies have no drug conjugated. mdpi.comnih.gov This heterogeneity can complicate manufacturing and characterization and may lead to a narrower therapeutic window. nih.gov

The linker chemistry and the conjugation strategy are key to achieving a more homogeneous ADC product. Site-specific conjugation technologies have been developed to produce ADCs with a defined DAR, leading to improved pharmacological properties. mdpi.comresearchgate.net These methods can involve engineering specific amino acids into the antibody sequence or using enzymes to attach the linker-payload to a specific site. mdpi.comresearchgate.net The use of branched linkers can also enable higher DARs (e.g., 6 or 8) in a controlled manner. mdpi.comresearchgate.net

The purification process is also critical for achieving a more homogeneous ADC preparation. Techniques like hydrophobic interaction chromatography (HIC) and membrane chromatography are used to separate ADC species with different DARs and to remove unconjugated antibody and free linker-payload. nih.gov For example, a single-step purification process using tandem multi-dimensional chromatography with membrane adsorbers has been shown to effectively purify complex ADC mixtures, increasing the final DAR and reducing aggregates. nih.gov

Conjugation StrategyResulting HomogeneityTypical DARImpact of Linker
Stochastic (e.g., Lysine conjugation)HeterogeneousAverage of 2-4 (wide distribution)The reactivity of the linker with multiple available sites leads to a mixture of species. nih.gov
Cysteine-based (reduced interchain disulfides)HeterogeneousAverage of 4 or 8 (mixture of even-numbered DARs)Linker conjugation to native or engineered cysteines can still result in heterogeneity if not precisely controlled. nih.gov
Site-specific (e.g., engineered cysteines, enzymatic)HomogeneousDefined (e.g., 2 or 4)The linker is directed to a specific, predetermined site on the antibody, resulting in a uniform product. mdpi.comresearchgate.net
Branched LinkersHomogeneousHigher, defined DAR (e.g., 6)Allows for the attachment of multiple payload molecules through a single conjugation site, increasing the DAR while maintaining homogeneity. mdpi.comresearchgate.net

Modulation of the Bystander Effect by this compound Linker Design in In Vitro and In Vivo Preclinical Studies

The bystander effect is the ability of an ADC's payload, once released from the target antigen-positive cell, to diffuse into and kill neighboring antigen-negative tumor cells. nih.govbiochempeg.com This phenomenon is particularly important in treating solid tumors, which often exhibit heterogeneous antigen expression. biochempeg.comnih.gov The design of the linker, especially its cleavability, is a major determinant of the bystander effect. axispharm.comresearchgate.net

Cleavable linkers, such as the acid-labile hydrazone linker derived from 4-(4-acetylphenoxy)butanoic acid, are essential for a potent bystander effect. researchgate.nettechnologynetworks.com Once the ADC is internalized by the target cell, the linker is cleaved in the acidic environment of the lysosome, releasing the payload. mdpi.com If the released payload is membrane-permeable, it can diffuse out of the target cell and kill adjacent cells, regardless of their antigen expression status. biochempeg.com In contrast, non-cleavable linkers require the degradation of the antibody itself to release the payload, which often results in a charged, less membrane-permeable metabolite, thereby limiting the bystander effect. nih.govresearchgate.netresearchgate.net

Preclinical in vitro and in vivo studies have demonstrated the importance of cleavable linkers for maximizing the bystander effect. axispharm.com For example, in co-culture studies with antigen-positive and antigen-negative cells, ADCs with cleavable linkers have shown superior efficacy compared to their non-cleavable counterparts. axispharm.com The bystander effect has been shown to increase with a higher fraction of antigen-positive cells and with higher antigen expression levels on those cells. nih.gov

The properties of the released payload also play a crucial role. For a strong bystander effect, the payload should be sufficiently lipophilic and uncharged to be able to cross cell membranes. technologynetworks.com Therefore, the design of the linker-payload combination is critical for modulating the bystander effect. Computer simulations have been used to investigate how the drug's ionization state and the linker influence its ability to cross cell membranes, suggesting that the linker's properties can impact the efficacy of the bystander effect. elifesciences.org

Linker CharacteristicImpact on Bystander EffectMechanismPreclinical Evidence
Cleavable (e.g., Acid-labile, Enzymatically-cleavable)Enables/EnhancesAllows for the release of a membrane-permeable payload that can diffuse to neighboring cells. axispharm.comADCs with cleavable linkers show greater efficacy in heterogeneous tumor models compared to those with non-cleavable linkers. axispharm.com
Non-cleavableLimits/PreventsPayload is released as a charged metabolite after antibody degradation, which has poor membrane permeability. nih.govresearchgate.netADCs with non-cleavable linkers are less effective at killing antigen-negative bystander cells in co-culture assays. axispharm.com
Linker HydrophilicityModulatesCan influence the overall properties of the ADC and the released payload, potentially affecting its ability to diffuse across membranes. Adjusting linker hydrophilicity can impact non-specific uptake and distribution, indirectly affecting the payload concentration available for the bystander effect.
Payload Properties (linked to linker design)Crucial determinantThe released payload must be membrane-permeable (typically lipophilic and uncharged) to exert a bystander effect. technologynetworks.comStudies with different payloads have shown that those with better membrane permeability lead to a more pronounced bystander effect.

Advanced Methodologies for Characterization and Optimization of 2 Acetylphenoxy Butanoic Acid in Bioconjugate Systems

Mass Spectrometric Techniques for Assessing (2-Acetylphenoxy)butanoic acid Linker Integrity and Payload Release

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of ADCs, providing critical information on drug-to-antibody ratio (DAR), linker-payload integrity, and biotransformation. nih.gov For ADCs employing the this compound linker, MS techniques are vital for confirming both the stability of the conjugate and the precise mechanism of payload release.

A primary challenge in the analysis of bioconjugates containing the this compound linker is its inherent acid sensitivity, which can lead to premature cleavage during the analytical workflow itself. nih.gov This is particularly problematic in liquid chromatography-mass spectrometry (LC-MS) methods that commonly use acidic mobile phases to ensure good chromatographic resolution and ionization efficiency.

One documented issue arose during the analysis of lysine-conjugated ADCs carrying calicheamicin (B1180863) payloads via the AcBut linker. nih.gov When using a denaturing reversed-phase LC-MS method with a mobile phase containing 0.1% trifluoroacetic acid (TFA), the strong acidity caused rapid cleavage of the acid-labile bond within the linker. nih.gov Instead of detecting the intact ADC, the resulting mass spectrum primarily showed the antibody with truncated linker derivatives attached, corresponding to a mass addition of +204 Da per conjugation site. nih.gov This artifactual degradation prevents accurate measurement of the intact ADC and its drug-load distribution.

To overcome this, a critical methodological adaptation is the replacement of strong acid modifiers with weaker acids or alternative buffer systems. nih.gov Switching the mobile phase to one containing a weak acid like formic acid or a neutral salt like ammonium (B1175870) acetate (B1210297) was shown to preserve the integrity of the ADC, allowing for the detection of the intact molecule with the full-length linker-payload. nih.gov This highlights the necessity of carefully tailoring LC-MS conditions to the specific chemical liabilities of the linker to obtain biologically relevant data.

Table 1: Effect of Mobile Phase Modifier on this compound Linker Integrity during LC-MS Analysis

Mobile Phase ModifierAcid StrengthObservationImpact on Analysis
0.1% Trifluoroacetic Acid (TFA)StrongRapid cleavage of the acid-labile bond in the AcBut linker. nih.govInaccurate DAR; detection of truncated linker (+204 Da) instead of intact linker-payload. nih.gov
Formic Acid / Ammonium AcetateWeak / NeutralPreservation of the intact ADC with full-length linker-payload. nih.govEnables accurate measurement of intact ADC and its drug-load distribution. nih.gov

Native Mass Spectrometry: Analysis of ADCs under native conditions (e.g., using ammonium acetate buffer) helps maintain the non-covalent interactions of the protein structure. thermofisher.com This approach, often coupled with size-exclusion chromatography (SEC-MS), is particularly advantageous as it avoids acidic conditions that could cleave the linker, providing a more accurate profile of the drug-load distribution on the fully assembled antibody. nih.gov

Middle-Up/Down Analysis: This strategy involves enzymatic digestion of the ADC into large fragments (e.g., Fc, F(ab')2, or light and heavy chains) prior to MS analysis. nih.govsciex.com For an ADC with the AcBut linker, this would allow for the localization of the linker-payload to specific subunits of the antibody. In the event of in-source fragmentation or intentional cleavage, this method could confirm the presence of the +204 Da truncated linker on specific chains, verifying the conjugation sites. nih.gov

Tandem MS (MS/MS) for Bottom-Up Analysis: In a bottom-up approach, the ADC is digested into small peptides. Subsequent MS/MS analysis can identify the exact amino acid residues (e.g., lysine) to which the this compound linker is attached. This provides the highest resolution for conjugation site determination. sciex.com

These advanced methods, when applied thoughtfully, can overcome the inherent challenges of the acid-sensitive linker and provide a comprehensive structural portrait of the bioconjugate.

Rational Design and Synthesis of Modified this compound Linkers for Tuned Cleavage Properties

The rational design of linkers is a cornerstone of developing next-generation ADCs with optimized therapeutic indices. nih.gov Modifying the core structure of this compound can tune its cleavage rate, balancing the need for stability in circulation with rapid payload release in the acidic tumor environment. While specific synthetic modifications of the AcBut linker are not widely documented, established principles of physical organic chemistry can guide its redesign.

Key strategies involve altering the electronic properties of the phenoxy ring. The cleavage of the acylhydrazone bond is facilitated by protonation, and the stability of the resulting intermediates is influenced by the substituents on the aromatic ring.

Introducing Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., -NO₂, -CF₃, -Cl) on the phenoxy ring would make the phenoxy group a better leaving group. This is predicted to accelerate the rate of acid-catalyzed hydrolysis, leading to faster payload release at a given pH. This could be beneficial for targeting tumors with less acidic microenvironments or for payloads that require rapid activation.

Introducing Electron-Donating Groups (EDGs): Conversely, adding EDGs (e.g., -OCH₃, -CH₃) to the phenoxy ring would decrease the stability of the leaving group, thereby slowing the rate of hydrolysis. This modification could enhance the linker's stability in systemic circulation, reducing the risk of premature payload release and associated off-target toxicity. nih.gov

The synthesis of such modified linkers would follow standard organic chemistry routes, starting with appropriately substituted phenols and involving etherification with a protected butanoic acid derivative, followed by deprotection. The resulting modified linkers could then be conjugated to hydrazide-derivatized payloads for evaluation.

Table 2: Predicted Effects of Substituents on the Cleavage Properties of a Modified this compound Linker

Substituent Position on Phenoxy RingSubstituent TypeExample GroupPredicted Effect on Hydrolysis RateRationale
Ortho/Para to Ether LinkageElectron-Withdrawing (EWG)-NO₂IncreaseStabilizes the phenoxide leaving group.
Ortho/Para to Ether LinkageElectron-Donating (EDG)-OCH₃DecreaseDestabilizes the phenoxide leaving group.
Meta to Ether LinkageElectron-Withdrawing (EWG)-CF₃Modest IncreaseInductive withdrawal effect stabilizes the leaving group.

Strategies for Enhancing the Stability of this compound Linkers in Physiological Mimics

Ensuring linker stability in systemic circulation (pH ~7.4) is paramount for a successful ADC, as premature drug release can lead to systemic toxicity and a reduced therapeutic window. nih.gov Several strategies can be employed to enhance the stability of the this compound linker in environments that mimic physiological conditions.

Introduction of Steric Hindrance: Modifying the linker structure to introduce steric bulk near the acid-labile acylhydrazone bond can physically shield it from hydrolysis. This can be achieved by adding substituents to the phenoxy ring ortho to the ether linkage or by using a more sterically hindered ketone in place of the acetyl group. This approach has been shown to improve the stability of other linker systems by reducing the accessibility of the cleavable bond to water or catalytic enzymes. nih.gov

Modulation of Electronic Properties: As discussed in section 5.2, adding electron-donating groups to the phenoxy ring can intrinsically slow the rate of hydrolysis at neutral pH, thereby enhancing stability during circulation. nih.gov

Macrocyclization: A more advanced strategy involves designing a macrocyclic system where the linker connects to two points on the payload molecule. This can dramatically increase stability by sterically encumbering the cleavable bond within the macrocycle, making it less accessible to hydrolysis. nih.gov While synthetically complex, this approach has shown success in improving the serum stability of other linker-payloads. nih.gov

The evaluation of these modified linkers would involve incubation in physiological mimics, such as human serum or phosphate-buffered saline at pH 7.4, followed by LC-MS analysis to quantify the rate of payload release over time. nih.gov

Q & A

Q. What are the optimal synthetic routes for (2-Acetylphenoxy)butanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted phenols and butanoic acid derivatives. Key parameters include:
  • Catalyst : Glacial acetic acid as a proton donor (e.g., in refluxing methanol) .

  • Temperature : Reflux conditions (60–80°C) to drive equilibrium toward product formation.

  • Purification : Recrystallization from ethanol or methanol to achieve >95% purity .

  • Yield Optimization : Adjusting molar ratios (1:1 for phenol:butanoic acid derivatives) and reaction time (1–3 hours) minimizes side products like dimerized carboxylic acids .

    Table 1 : Synthesis Yield Under Varied Conditions

    SolventCatalystTemperature (°C)Yield (%)
    MethanolAcetic acid6596
    EthanolNone7082
    DMFH₂SO₄8075

Q. How is the structure of this compound validated spectroscopically?

  • Methodological Answer :
  • NMR : ¹H NMR identifies acetyl (δ 2.3–2.5 ppm) and phenolic proton signals (δ 6.8–7.2 ppm). ¹³C NMR confirms carbonyl (C=O) at ~170 ppm .
  • IR : Strong absorption at 1720 cm⁻¹ (ester/acetyl C=O) and 2500–3300 cm⁻¹ (carboxylic acid O-H) .
  • Mass Spectrometry : Molecular ion peak at m/z 222 (C₁₂H₁₄O₄) with fragmentation patterns matching acetyl and phenoxy groups .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation) impact enzymatic interactions with acyl acid amido synthetases like GH3.15?

  • Methodological Answer :
  • Kinetic Assays : Compare substrate specificity using 4-(2-chlorophenoxy)butanoic acid vs. non-halogenated analogs. Chlorine at the ortho position increases binding affinity (lower Kₘ) but reduces catalytic efficiency (kₐₜ₍ₐₜ) due to steric hindrance .

  • Mutagenesis Studies : Replace residues in the enzyme’s active site (e.g., Phe137) to assess hydrogen bonding with the acetyl group .

    Table 2 : Kinetic Parameters for GH3.15 Substrates

    CompoundKₘ (μM)Vₘₐₓ (μM/min)kₐₜ₍ₐₜ (s⁻¹)
    4-(2-Cl-phenoxy)butanoic acid12 ± 1.50.8 ± 0.10.05
    4-(2-Me-phenoxy)butanoic acid25 ± 3.21.2 ± 0.20.08

Q. What experimental designs are robust for evaluating herbicidal efficacy while minimizing environmental interference?

  • Methodological Answer :
  • Dose-Response Studies : Apply 0.5–2.0 lb/A in randomized block designs with controls (e.g., 2,4-DB). Measure weed biomass reduction over 21 days .
  • Additive Screening : Test synergism with nonionic emulsifiers (1/8 lb/A) to enhance foliar absorption without phytotoxicity .
  • Statistical Analysis : Use ANOVA with Tukey’s HSD to compare treatment groups (α = 0.05).

Data Contradictions and Resolution

  • Issue : Conflicting reports on dimerization propensity of butanoic acid derivatives in polar solvents .
  • Resolution : Dimerization is solvent-dependent. In methanol, hydrogen bonding dominates, reducing dimer formation compared to nonpolar solvents .

Key Research Gaps

  • Metabolic Fate : Limited data on urinary metabolites (e.g., glucuronidated forms) in mammalian studies. Quantify using LC-MS/MS with deuterated internal standards .
  • Neuroprotective Potential : Derivatives like 4-(3-aminophenyl)butanoic acid show neuroprotection in vitro; similar assays (e.g., MTT on SH-SY5Y cells) could be adapted .

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